molecular formula C9H8BrIN2 B1532646 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 1715933-21-3

8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine

Cat. No.: B1532646
CAS No.: 1715933-21-3
M. Wt: 350.98 g/mol
InChI Key: PCYBAQIOCBGBIU-UHFFFAOYSA-N
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Description

8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine is a halogenated bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core with bromine and iodine substituents at positions 8 and 3, respectively, and methyl groups at positions 2 and 5. This scaffold is recognized for its versatility in medicinal chemistry, particularly in antimycobacterial and antitumor applications . The strategic placement of halogens and alkyl groups modulates electronic properties, steric bulk, and solubility, influencing target binding and pharmacokinetics.

Properties

IUPAC Name

8-bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIN2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYBAQIOCBGBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C9H8BrIN2 and a molecular weight of 350.99 g/mol, this compound has been studied for its various therapeutic potentials, particularly in the context of cancer and other diseases.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases and receptors, which are critical in various signaling pathways involved in cell proliferation and survival. For instance, the compound has shown inhibitory effects on phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which plays a role in cancer cell signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's potency was evaluated using assays that measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50) values reported for different cancer cell lines suggest that the compound possesses considerable anti-cancer properties.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

Case Studies

  • Case Study: Inhibition of Tumor Growth
    A study investigating the effects of this compound in vivo demonstrated significant tumor growth inhibition in xenograft models. Mice treated with the compound showed a reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent.
  • Case Study: Mechanistic Insights
    Another research effort focused on elucidating the mechanism by which this compound inhibits PI4K IIIβ. Through biochemical assays and structural analysis, researchers identified specific binding interactions between the compound and the kinase, providing insights into its selectivity and potency.

Toxicity and Safety Profile

While initial studies indicate promising biological activity, it is essential to evaluate the toxicity profile of this compound. Preliminary toxicity assessments in animal models have shown that at therapeutic doses, the compound exhibits minimal adverse effects; however, further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Key Findings :

  • Halogen Effects : Bromine and iodine at positions 8 and 3 may enhance target binding via halogen bonding, as seen in QcrB inhibitors . The iodine atom’s polarizability could improve interactions with hydrophobic pockets compared to smaller halogens like chlorine.
  • Methyl vs. Carboxamide : Methyl groups at positions 2 and 6 (target compound) likely improve solubility but lack the hydrogen-bonding capability of carboxamide substituents (e.g., Compound 2), which are critical for high potency .
  • Scaffold Switching : Replacing pyridine with pyrimidine (Compound 6) reduces activity, emphasizing the importance of the original bicyclic core .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility : Methyl groups (e.g., 2,6-dimethyl in the target compound) enhance solubility compared to aromatic substituents (e.g., phenyl or furyl in ). However, iodine’s hydrophobicity may offset this advantage .
  • In contrast, carboxamide-containing analogs (Compound 2) balance lipophilicity with polar interactions .
  • Metabolic Stability: Halogenation (Br, I) typically reduces metabolic degradation, extending half-life. This is advantageous over non-halogenated analogs like imidazo[1,2-a]pyrimidines .

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine generally involves:

  • Construction of the imidazo[1,2-a]pyridine core,
  • Introduction of methyl groups at the 2 and 6 positions,
  • Selective halogenation at the 8-position with bromine and at the 3-position with iodine.

The imidazo[1,2-a]pyridine scaffold is often prepared by cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or related precursors.

Preparation of the Imidazo[1,2-a]pyridine Core

A reliable approach for synthesizing imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine derivatives with propargyl or α-haloketone compounds under mild conditions. A metal-free, aqueous synthesis under ambient conditions has been reported, which is advantageous for green chemistry considerations.

Key steps:

This method allows for the introduction of substituents such as methyl groups at the 2 and 6 positions by choosing appropriately substituted 2-aminopyridines.

Halogenation Steps for 8-Bromo and 3-Iodo Substitutions

Selective halogenation is critical to obtain the target compound with bromine at position 8 and iodine at position 3.

  • Bromination: Electrophilic bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions. The 8-position on the imidazo[1,2-a]pyridine ring is activated for bromination due to electronic effects from the nitrogen atoms and methyl substituents.
  • Iodination: Iodination at the 3-position often employs iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild acidic or neutral conditions to avoid over-iodination or side reactions.

The sequence of halogenation can be adjusted depending on reactivity and selectivity, often starting with the bromination followed by iodination.

Representative Preparation Method from Patent Literature

A patent (WO2018008929A1) describes preparation methods for imidazo[1,2-a]pyridine derivatives, including halogenated variants, using multi-step syntheses with detailed purification steps.

Example synthesis outline:

Step Reaction Description Conditions Yield/Notes
1 Synthesis of 2,6-dimethyl-substituted imidazo[1,2-a]pyridine core Cyclization of 2-aminopyridine derivative with appropriate alkylating agent High yield, white solid
2 Bromination at 8-position Bromine or NBS in suitable solvent, controlled temperature Selective bromination
3 Iodination at 3-position Iodine source (e.g., NIS) at low temperature Controlled iodination
4 Purification Extraction with ethyl acetate, washing with aqueous sodium chloride, drying over sodium sulfate, concentration under reduced pressure Solid filtered, washed with cold water and methanol, dried under reduced pressure

The patent also details workup procedures such as filtration under reduced pressure, washing with cold ice water and methanol, and drying under vacuum to obtain pure compounds.

Research Findings and Data on Preparation

  • The metal-free, aqueous synthesis route provides a green and efficient method for the imidazo[1,2-a]pyridine core formation, avoiding transition metal catalysts and harsh conditions.
  • Halogenation steps require careful control of reagent stoichiometry and temperature to achieve regioselectivity.
  • The presence of methyl groups at 2 and 6 positions influences the electronic environment, facilitating selective halogenation at 8- and 3-positions.
  • Purification steps including aqueous workup and recrystallization are essential for isolating the pure halogenated product.

Summary Table of Preparation Conditions

Preparation Stage Reagents/Conditions Notes Reference
Core synthesis 2-Aminopyridine derivatives + propargyl bromide, 2-propanol, 80°C, 2 h Metal-free, aqueous, ambient conditions
Bromination Bromine or NBS, controlled temperature, solvent (e.g., dichloromethane) Selective for 8-position
Iodination N-iodosuccinimide (NIS) or ICl, low temperature Selective for 3-position
Purification Extraction with ethyl acetate, washing with NaCl solution, drying over Na2SO4, filtration, drying under vacuum Ensures high purity

Q & A

Q. What are the key considerations for synthesizing 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine?

Methodological Answer: The synthesis typically involves sequential halogenation and alkylation steps.

  • Step 1: Start with the imidazo[1,2-a]pyridine core. Introduce bromine at the 8-position via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2: Introduce iodine at the 3-position via Ullmann coupling or direct iodination with iodine monochloride (ICl), ensuring regioselectivity .
  • Step 3: Methyl groups at 2- and 6-positions are added via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using methyl boronic acids .
  • Optimization: Reaction temperature, solvent polarity (e.g., DMF or toluene), and catalyst selection (e.g., Pd(PPh₃)₄) critically affect yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR (¹H/¹³C): Identify substituent positions. For example, methyl protons appear as singlets (δ 2.1–2.5 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected for C₉H₈BrIN₂: ~375.9 g/mol). Discrepancies >2 ppm suggest impurities .
  • HPLC: Purity assessment (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What role do halogen substituents (Br, I) play in the compound’s reactivity?

Methodological Answer: Halogens influence both chemical reactivity and biological interactions:

  • Bromine (8-position): Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki). It also increases lipophilicity, improving membrane permeability .
  • Iodine (3-position): Acts as a leaving group in nucleophilic substitutions. Its large atomic radius can sterically hinder reactions but improves halogen-bonding interactions in target binding .
  • Synergistic Effects: The electron-withdrawing nature of halogens stabilizes intermediates during synthesis and modulates electronic properties for downstream functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Methodological Answer: SAR strategies focus on substituent modifications:

  • Positional Effects: Evidence shows that 3-iodo substitution enhances cytotoxicity compared to chloro analogs (e.g., IC₅₀ values for 8-bromo-6-fluoro-2-methyl derivatives: ~11 µM vs. ~20 µM in HepG2 cells) .
  • Methyl Groups: 2,6-Dimethyl groups improve metabolic stability by blocking oxidation sites. Comparative studies with non-methylated analogs show 2x longer half-lives in vitro .
  • Halogen Swapping: Replacing iodine with smaller halogens (e.g., F) reduces steric hindrance but may lower binding affinity. Docking simulations with EGFR kinase suggest iodine’s van der Waals interactions improve inhibition .

Q. How do contradictory data on substituent effects inform synthetic optimization?

Methodological Answer: Contradictions arise from varying assay conditions or target systems. For example:

  • Case 1: Nitro groups at the 3-position improved activity in mitochondrial receptors but reduced it in cellular assays due to solubility issues. Adjusting solvent systems (e.g., DMSO concentration) resolved discrepancies .
  • Case 2: Removing the 7-position nitrogen (as in imidazo[1,2-a]pyrazine) increased anticancer activity in A375 cells (IC₅₀: 11 µM vs. 18 µM for pyridine analogs), highlighting the scaffold’s flexibility .
  • Resolution: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and control for variables like cell line heterogeneity .

Q. What methodologies are used to assess biological activity and mechanism of action?

Methodological Answer:

  • Cytotoxicity Assays: MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression .
  • Target Engagement: SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (Kd, kon/koff) with purified targets like kinases .
  • Mechanistic Studies: RNA-seq or proteomics to identify dysregulated pathways. For example, imidazo[1,2-a]pyridines induce oxidative stress via ROS upregulation in leukemia cells .

Q. How can regioselectivity challenges in halogenation be addressed?

Methodological Answer:

  • Directing Groups: Use transient directing groups (e.g., acetyl) to position halogens. For example, acetyl at the 2-position directs bromine to the 8-position with >80% regioselectivity .
  • Catalytic Systems: Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with ligands like XPhos) enables site-selective iodination. Yields improve with electron-deficient aryl halides .
  • Computational Guidance: DFT calculations predict reactive sites. For instance, Fukui indices indicate higher electrophilicity at the 3-position, favoring iodine insertion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine

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